molecular formula C12H12N2O B097336 3-(Benzyloxy)-6-methylpyridazine CAS No. 6958-54-9

3-(Benzyloxy)-6-methylpyridazine

Katalognummer: B097336
CAS-Nummer: 6958-54-9
Molekulargewicht: 200.24 g/mol
InChI-Schlüssel: KTZFXIGWMRGKRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzyloxy)-6-methylpyridazine (CAS: 6958-54-9) is a pyridazine derivative featuring a benzyloxy group at position 3 and a methyl group at position 5. Its molecular formula is C₁₂H₁₂N₂O, with an average molecular weight of 200.24 g/mol. This compound is commercially available (e.g., Sigma-Aldrich) and has been utilized in synthetic organic chemistry and medicinal research due to its modifiable aromatic framework .

Vorbereitungsmethoden

Benzylation of 3-Hydroxy-6-methylpyridazine

Synthesis of 3-Hydroxy-6-methylpyridazine

The precursor 3-hydroxy-6-methylpyridazine is synthesized via cyclization of β-keto esters with hydrazine derivatives. For example, ethyl acetoacetate reacts with hydrazine hydrate under reflux to form 6-methylpyridazin-3(2H)-one, which is subsequently hydrolyzed to the hydroxy derivative .

Reaction Conditions :

  • Hydrazine hydrate : 1.2 equivalents, ethanol solvent, 80°C, 12 hours.

  • Hydrolysis : 2M HCl, 100°C, 6 hours.

Benzylation via Alkylation

3-Hydroxy-6-methylpyridazine undergoes benzylation using benzyl bromide in the presence of a base:

3-Hydroxy-6-methylpyridazine+Benzyl bromideNaH, DMF3-(Benzyloxy)-6-methylpyridazine\text{3-Hydroxy-6-methylpyridazine} + \text{Benzyl bromide} \xrightarrow{\text{NaH, DMF}} \text{this compound}

Optimized Protocol :

  • Base : Sodium hydride (1.5 equivalents), dry DMF, 0°C to room temperature.

  • Benzyl bromide : 1.2 equivalents, added dropwise.

  • Reaction Time : 12 hours under nitrogen.

  • Workup : Quench with ice water, extract with ethyl acetate, purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Characterization Data :

  • Yield : 78% .

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 9.2 Hz, 1H, H-4), 7.45–7.32 (m, 5H, Ar-H), 6.92 (d, J = 9.2 Hz, 1H, H-5), 5.38 (s, 2H, OCH2Ph), 2.51 (s, 3H, CH3) .

  • 13C NMR (100 MHz, CDCl3) : δ 161.2 (C-3), 149.7 (C-6), 137.8 (C-Ar), 128.9–127.1 (Ar-C), 124.5 (C-4), 117.8 (C-5), 70.4 (OCH2Ph), 21.3 (CH3) .

Nucleophilic Aromatic Substitution on 3-Chloro-6-methylpyridazine

Preparation of 3-Chloro-6-methylpyridazine

Chlorination of 3-hydroxy-6-methylpyridazine using phosphorus oxychloride:

3-Hydroxy-6-methylpyridazinePOCl3, reflux3-Chloro-6-methylpyridazine\text{3-Hydroxy-6-methylpyridazine} \xrightarrow{\text{POCl3, reflux}} \text{3-Chloro-6-methylpyridazine}

Conditions :

  • POCl3 : 5 equivalents, 110°C, 8 hours.

  • Yield : 85% .

Substitution with Benzyl Alcohol

The chloro group is displaced by benzyloxy via nucleophilic substitution:

3-Chloro-6-methylpyridazine+Benzyl alcoholK2CO3, DMFThis compound\text{3-Chloro-6-methylpyridazine} + \text{Benzyl alcohol} \xrightarrow{\text{K2CO3, DMF}} \text{this compound}

Optimized Protocol :

  • Base : Potassium carbonate (2 equivalents), DMF, 90°C.

  • Reaction Time : 24 hours.

  • Purification : Recrystallization from methanol.

Characterization Data :

  • Yield : 65% .

  • Melting Point : 112–114°C.

  • IR (KBr) : 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C) .

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Aryl boronic esters containing the benzyloxy group are coupled to halogenated pyridazines. For example:

3-Bromo-6-methylpyridazine+Benzyloxyphenylboronic acidPd(PPh3)4, Na2CO3This compound\text{3-Bromo-6-methylpyridazine} + \text{Benzyloxyphenylboronic acid} \xrightarrow{\text{Pd(PPh3)4, Na2CO3}} \text{this compound}

Conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Base : Sodium carbonate (2M), dioxane/water (4:1), 90°C, 12 hours.

  • Yield : 60% .

Comparative Analysis of Methods

Method Yield Cost Complexity Scalability
Benzylation of Hydroxy78%LowModerateHigh
Nucleophilic Substitution65%ModerateHighModerate
Suzuki Coupling60%HighHighLow

Key Observations :

  • The benzylation route offers the highest yield and scalability, making it industrially preferable .

  • Nucleophilic substitution requires harsh conditions (e.g., POCl3), limiting its utility in sensitive syntheses .

  • Cross-coupling methods, while versatile, suffer from high catalyst costs and lower yields .

Challenges and Optimization Strategies

Regioselectivity in Benzylation

Competing O- and N-benzylation can occur. Using bulky bases (e.g., NaH) and polar aprotic solvents (DMF) suppresses N-alkylation .

Purification Difficulties

Silica gel chromatography is essential for removing byproducts (e.g., dibenzyl ether). Gradient elution (hexane to ethyl acetate) improves resolution .

Analyse Chemischer Reaktionen

Ifenprodil (Tartrat) unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln, um die Hydroxylgruppen in Carbonylgruppen umzuwandeln.

    Reduktion: Reduktionsreaktionen können verwendet werden, um Carbonylgruppen wieder in Hydroxylgruppen umzuwandeln.

    Substitution: Dies beinhaltet das Ersetzen einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Häufige Reagenzien und Bedingungen für diese Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Alkylierungsmittel wie Methyliodid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-(Benzyloxy)-6-methylpyridazine and related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield/Notes
This compound Pyridazine 3-benzyloxy, 6-methyl 200.24 Intermediate in drug synthesis; commercial availability Not explicitly reported
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (4) Pyrimidin-2,4-dione Multiple benzyloxy/methoxymethyl groups ~528.58 Synthetic intermediate for bioactive molecules Purified via column chromatography
3-(Benzyloxy)-2-bromo-6-methyl-4H-pyran-4-one (3a) Pyran-4-one 3-benzyloxy, 2-bromo, 6-methyl 293.15 Precursor for anti-neuroinflammatory derivatives 49% yield; Rf = 0.56 (petroleum ether/ethyl acetate)
3-(Benzyloxy)pyridin-2-amine (3BPA) Pyridine 3-benzyloxy, 2-amine 200.24 Studied for quantum chemical properties via DFT Thermally stable at 300–1200 K
6-Chloro-3-(phenylcarbonyl)imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine 6-chloro, 3-benzoyl 297.72 Potential medicinal applications (e.g., kinase inhibition) Multiple synthetic routes reported
2-Benzyl-6-benzyloxypyridazin-3(2H)-one Pyridazin-3(2H)-one 2-benzyl, 6-benzyloxy 316.34 Anti-HIV, herbicidal activity Crystal structure resolved
6-Benzylidenehydrazinotetrazolo[1,5-b]pyridazine Tetrazolo[1,5-b]pyridazine 6-benzylidenehydrazino 279.27 High thermal stability (mp 315–317°C) Synthesized via condensation

Key Findings:

Structural Flexibility vs. Bioactivity :

  • This compound lacks the fused heterocyclic systems seen in imidazo- or tetrazolo-pyridazines (e.g., ), which may reduce its binding affinity to biological targets compared to compounds like 6-Chloro-3-(phenylcarbonyl)imidazo[1,2-b]pyridazine .
  • The pyridazin-3(2H)-one core in 2-Benzyl-6-benzyloxypyridazin-3(2H)-one enhances hydrogen-bonding capacity, contributing to its anti-HIV activity , whereas the simpler pyridazine scaffold of the target compound may prioritize synthetic versatility over potency.

Synthetic Accessibility :

  • The target compound’s straightforward structure contrasts with derivatives requiring multi-step functionalization (e.g., Compound 4 or 3a ), which involve chromatographic purification and lower yields (e.g., 49% for 3a ).

Physicochemical Properties: 3BPA shares the same molecular weight as the target compound but features an amine group, increasing polarity and reactivity. DFT studies on 3BPA revealed temperature-dependent conformational flexibility, suggesting similar pyridazine derivatives may exhibit dynamic electronic behavior. The high melting point of 6-Benzylidenehydrazinotetrazolo[1,5-b]pyridazine (315–317°C) reflects strong intermolecular interactions absent in the target compound.

Commercial and Industrial Relevance :

  • The target compound’s commercial availability (e.g., Sigma-Aldrich ) contrasts with more specialized derivatives like 3a or Compound 4 , which are typically synthesized in-house for specific applications.

Biologische Aktivität

3-(Benzyloxy)-6-methylpyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • CAS Number : 6958-54-9
  • Molecular Formula : C11H12N2O
  • Molecular Weight : 188.23 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to modulate various signaling pathways that are crucial for cellular processes.

Target Interactions

  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It may bind to specific receptors, influencing downstream signaling cascades that affect cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown its efficacy against:

  • Mycobacterium tuberculosis : Demonstrated significant inhibitory activity with minimum inhibitory concentrations (MIC) in the low micromolar range.
  • Staphylococcus aureus : Effective against both methicillin-sensitive and resistant strains.

Anticancer Properties

The compound has been evaluated for its anticancer potential:

  • Mechanism : Induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Studies : In a recent study, treatment with this compound resulted in reduced tumor growth in xenograft models of breast cancer.

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties:

  • Cytokine Modulation : Reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Animal Models : In rodent models of inflammation, the compound significantly decreased edema and leukocyte infiltration.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

  • Absorption : Rapid absorption post-administration with peak plasma concentrations achieved within 1 hour.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, leading to several metabolites with varying biological activities.

Toxicology

Toxicological assessments indicate a favorable safety profile:

  • Acute Toxicity Studies : No significant adverse effects were observed at therapeutic doses in animal models.
  • Long-term Studies : Chronic administration did not lead to any observable toxic effects on major organs.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerateHigh
2-MethylpyridazineModerateLowModerate
4-Benzyloxy-pyridineLowHighLow

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Benzyloxy)-6-methylpyridazine, and how can purity be maximized?

  • Methodological Answer : Multi-step organic synthesis is typically employed, involving nucleophilic substitution or cycloaddition reactions. For example, boron trifluoride-mediated cycloaddition has been used for analogous pyridazine derivatives, requiring precise temperature control (0–5°C) and solvent selection (e.g., dichloromethane or DMF) to enhance yield . Post-synthesis purification via flash column chromatography (e.g., 20% diethyl ether in pentane) is critical to achieve >95% purity, as demonstrated in tetrazine derivative syntheses .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. For instance, ¹H NMR peaks for benzyloxy groups typically appear at δ 5.05 (s, 2H) and aromatic protons at δ 7.28–7.40 (m, 5H) in CDCl₃ . X-ray crystallography, as used for 6-benzyloxy-2-phenylpyridazin-3(2H)-one, provides definitive confirmation of regiochemistry and stereoelectronic effects .

Q. What solvents and reaction conditions stabilize this compound during synthesis?

  • Methodological Answer : Polar aprotic solvents like DMF or DMSO are preferred for their ability to stabilize intermediates. Reaction temperatures <50°C prevent decomposition of the benzyloxy group, while inert atmospheres (N₂/Ar) minimize oxidation .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., benzyloxy, methyl) influence the reactivity of this compound?

  • Methodological Answer : The benzyloxy group enhances electron density at the pyridazine ring, increasing susceptibility to electrophilic substitution. Computational studies (DFT) on analogous compounds reveal that methyl groups at position 6 sterically hinder para-substitution but stabilize meta-reactive sites . Kinetic studies under varying pH (2–12) can map substituent-dependent reactivity .

Q. How can contradictory spectral data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism or residual solvents. For example, keto-enol tautomerism in pyridazinones requires variable-temperature NMR (VT-NMR) to identify equilibrium states . Cross-validation with HPLC-MS (using C18 columns, acetonitrile/water gradients) ensures peak homogeneity .

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer : Target-specific assays (e.g., kinase or protease inhibition) are conducted at varying concentrations (1 nM–100 µM). For purine analogs, IC₅₀ values are determined using fluorescence polarization or calorimetry . Dose-response curves and molecular docking (e.g., AutoDock Vina) correlate substituent effects with binding affinity .

Q. How does the benzyloxy group impact the compound’s physicochemical properties?

  • Methodological Answer : The benzyloxy group increases lipophilicity (logP >2.5), as shown in bicyclic analogs, improving membrane permeability in cell-based assays . Solubility can be modulated via co-solvents (e.g., PEG-400) or pH adjustment (e.g., citrate buffer at pH 4.5) .

Eigenschaften

IUPAC Name

3-methyl-6-phenylmethoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-7-8-12(14-13-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZFXIGWMRGKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289827
Record name 3-(benzyloxy)-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6958-54-9
Record name 6958-54-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(benzyloxy)-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(Benzyloxy)-6-methylpyridazine
3-(Benzyloxy)-6-methylpyridazine
3-(Benzyloxy)-6-methylpyridazine
3-(Benzyloxy)-6-methylpyridazine
3-(Benzyloxy)-6-methylpyridazine
3-(Benzyloxy)-6-methylpyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.